In-Depth Technical Guide: 7-(Trifluoromethyl)quinazolin-2-amine (CAS 190274-20-5)
In-Depth Technical Guide: 7-(Trifluoromethyl)quinazolin-2-amine (CAS 190274-20-5)
Executive Summary
In modern medicinal chemistry, identifying and optimizing privileged scaffolds is the cornerstone of targeted drug discovery. 7-(Trifluoromethyl)quinazolin-2-amine (CAS 190274-20-5) has emerged as a highly versatile and chemically robust building block[1]. Characterized by a fused bicyclic pyrimidine-benzene system and an electron-withdrawing trifluoromethyl (-CF₃) group, this intermediate is heavily utilized in the synthesis of small-molecule kinase inhibitors[2]. Its unique steric and electronic properties allow it to act as an optimal hinge-binder in the ATP-binding pockets of various receptor tyrosine kinases (RTKs) and serine/threonine kinases, making it indispensable in the development of therapeutics for oncology, neurodegeneration, and infectious diseases[3].
Physicochemical Profiling & Structural Dynamics
The integration of a trifluoromethyl group at the 7-position of the quinazoline core fundamentally alters the molecule's pharmacokinetic and pharmacodynamic potential. The -CF₃ group increases lipophilicity (LogP ~2.15), which enhances cell membrane permeability and metabolic stability against cytochrome P450-mediated oxidation[1],[3]. Furthermore, the electron-withdrawing nature of the fluorine atoms modulates the pKa of the quinazoline nitrogens, optimizing the hydrogen-bonding network required for target engagement.
Quantitative Data Summary
The following table summarizes the core physicochemical properties of 7-(Trifluoromethyl)quinazolin-2-amine required for analytical and synthetic planning:
| Property | Value / Specification |
| Chemical Name | 7-(Trifluoromethyl)quinazolin-2-amine |
| CAS Registry Number | 190274-20-5[1] |
| Molecular Formula | C₉H₆F₃N₃[1] |
| Molecular Weight | 213.16 g/mol [1] |
| Canonical SMILES | NC1=NC=C2C=CC(C(F)(F)F)=CC2=N1[1] |
| LogP | 2.15[1] |
| Typical Purity | ≥95% to 97% (HPLC/NMR)[1],[4] |
| Appearance | Solid crystalline powder |
Mechanistic Role in Kinase Inhibition
The quinazolin-2-amine scaffold is widely recognized as a "privileged structure" due to its ability to mimic the adenine ring of ATP[2]. When incorporated into a drug molecule, the exocyclic amine (hydrogen bond donor) and the N1/N3 pyrimidine nitrogens (hydrogen bond acceptors) form a robust bidentate interaction with the backbone amides of the kinase hinge region[5].
The strategic placement of the -CF₃ group at the 7-position directs this bulky, lipophilic moiety toward the hydrophobic sub-pockets adjacent to the ATP-binding site[3]. This dual-action binding—anchoring via the quinazoline core and hydrophobic shielding via the -CF₃ group—dramatically increases target residence time and kinase selectivity.
Mechanistic binding model of 7-(trifluoromethyl)quinazolin-2-amine in kinase ATP pockets.
Synthetic Methodologies: The Chan-Evans-Lam Approach
Historically, the synthesis of 2-aminoquinazolines relied on harsh Nucleophilic Aromatic Substitution (SₙAr) reactions requiring temperatures exceeding 120 °C in highly polar solvents like DMF[6]. To improve yield and scalability while maintaining functional group tolerance, modern synthesis utilizes a Copper-catalyzed Chan–Evans–Lam cross-coupling of guanidines with (2-formylphenyl)boronic acids[6],[7].
Validated Step-by-Step Protocol
This methodology provides a self-validating, high-yield route to 7-(Trifluoromethyl)quinazolin-2-amine by utilizing (2-formyl-4-(trifluoromethyl)phenyl)boronic acid and guanidine hydrochloride[7].
Step 1: Reagent Activation Dissolve guanidine hydrochloride (3.0 equivalents) and Potassium Hydroxide (KOH, 3.0 equivalents) in anhydrous Methanol (MeOH). Stir the mixture for 10 minutes at room temperature to liberate the free guanidine base[7].
Step 2: Substrate and Catalyst Addition Add (2-formyl-4-(trifluoromethyl)phenyl)boronic acid (1.0 equivalent) to the solution in a single portion. Immediately follow with the addition of Copper(I) iodide (CuI, 0.15 equivalents) as the cross-coupling catalyst[7].
Step 3: Catalytic Cyclization Equip the reaction flask with a reflux condenser and heat the mixture to 70 °C[6]. Allow the reaction to proceed overnight (12–18 hours) under an inert argon or nitrogen atmosphere to ensure complete intramolecular arylation and cyclization[7].
Step 4: Quenching and Workup Cool the reaction to room temperature and concentrate it under reduced pressure. Partition the resulting crude residue between aqueous ammonia (NH₃, 30 mL) and Ethyl Acetate (EtOAc, 120 mL)[7]. The aqueous ammonia effectively complexes and removes residual copper catalyst.
Step 5: Purification Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Because of the polarity of the 2-aminoquinazoline product, purification is best achieved via trituration from cold ethyl acetate or silica gel column chromatography (EtOAc/Petroleum Ether gradient) to yield the pure target compound[6],[7].
Cu-catalyzed Chan-Evans-Lam synthetic workflow for 7-(trifluoromethyl)quinazolin-2-amine.
Pharmaceutical Applications & Case Studies
The 7-(Trifluoromethyl)quinazolin-2-amine scaffold is heavily featured in the patent literature and clinical pipelines across multiple therapeutic areas:
Neurodegenerative Diseases (LRRK2 Inhibitors)
Mutations in Leucine-Rich Repeat Kinase 2 (LRRK2) are a leading genetic cause of Parkinson's disease. N-(heteroaryl) quinazolin-2-amine derivatives utilizing the 7-CF₃ scaffold have been developed as highly potent, brain-penetrant LRRK2 inhibitors[8]. The CF₃ group enhances blood-brain barrier (BBB) penetration by lowering the polar surface area and increasing lipophilicity.
Oncology and Fibrosis (EGFR & DDR Inhibitors)
Trifluoromethyl quinazoline derivatives are central to modern oncology. They act as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a critical target in non-small cell lung cancer (NSCLC)[3]. Furthermore, derivatives of this scaffold have been discovered as potent Discoidin Domain Receptor (DDR1/DDR2) inhibitors, which are currently being investigated for the treatment of idiopathic pulmonary fibrosis and squamous cell carcinoma[5].
Infectious Diseases (Antimalarial Agents)
Emerging research highlights the efficacy of trifluoromethyl quinazoline derivatives against drug-resistant strains of Plasmodium falciparum. By targeting essential enzymes in the parasite's lifecycle, the scaffold demonstrates a dual therapeutic potential bridging oncology and infectious disease[3].
Analytical Characterization & Quality Control
To ensure the integrity of biological assays, 7-(Trifluoromethyl)quinazolin-2-amine must undergo rigorous quality control. The self-validating analytical suite should include:
-
HPLC (High-Performance Liquid Chromatography): Utilized to confirm ≥95% purity[1]. A standard reverse-phase C18 column with a water/acetonitrile (0.1% TFA) gradient is recommended.
-
NMR Spectroscopy:
-
¹H NMR: Confirms the aromatic proton coupling of the quinazoline core and the broad singlet of the exocyclic -NH₂ group.
-
¹⁹F NMR: Essential for verifying the intact -CF₃ group, typically appearing as a sharp singlet around -62 to -63 ppm.
-
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Confirms the exact mass [M+H]⁺ corresponding to the molecular weight of 213.16 g/mol [1],[7].
References
1.[1] 7-(TRIFLUOROMETHYL)QUINAZOLIN-2-AMINE (CAS 190274-20-5) - Fluorochem. fluorochem.co.uk. 1 2.[4] 190274-20-5 | 7-(Trifluoromethyl)quinazolin-2-amine - AiFChem. aifchem.com. 4 3.[5] Discovery of 4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl) amino) quinazolin-6-yl)-N-(3-(trifluoromethyl) phenyl) benzamides as potent discoidin domain receptor inhibitors for the treatment of idiopathic pulmonary fibrosis. nih.gov. 5 4.[8] WO2021080929A1 - N-(heteroaryl) quinazolin-2-amine derivatives as lrrk2 inhibitors, pharmaceutical compositions, and uses thereof. google.com.8 5.[2] Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. longdom.org. 2 6.[3] Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. chemijournal.com. 3 7.[6] 2-Aminoquinazolines by Chan–Evans–Lam Coupling of Guanidines with (2-Formylphenyl)boronic Acids. thieme-connect.com. 6 8.[7] 2-Aminoquinazolines by Chan–Evans–Lam Coupling of Guanidines with (2-Formylphenyl)boronic Acids - Thieme E-Books & E-Journals. thieme-connect.com. 7
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. longdom.org [longdom.org]
- 3. chemijournal.com [chemijournal.com]
- 4. 190274-20-5 | 7-(Trifluoromethyl)quinazolin-2-amine - AiFChem [aifchem.com]
- 5. Discovery of 4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl) amino) quinazolin-6-yl)-N-(3-(trifluoromethyl) phenyl) benzamides as potent discoidin domain receptor inhibitors for the treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. WO2021080929A1 - N-(heteroaryl) quinazolin-2-amine derivatives as lrrk2 inhibitors, pharmaceutical compositions, and uses thereof - Google Patents [patents.google.com]
